![molecular formula C10H9N5O B2917253 3-Cyano-5,7-dimethylimidazo[1,2-a]pyrimidine-2-carboxamide CAS No. 478262-15-6](/img/structure/B2917253.png)
3-Cyano-5,7-dimethylimidazo[1,2-a]pyrimidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyano-5,7-dimethylimidazo[1,2-a]pyrimidine-2-carboxamide, also known as CMDMP, is a small molecule that has been studied extensively in the scientific research community due to its unique properties and potential applications. CMDMP is a heterocyclic compound, which means it is composed of two or more rings of different elements, and it is also an imidazopyrimidine, which is a heterocyclic compound containing a nitrogen atom and two carbon atoms in the ring. CMDMP is an important compound for scientific research because of its ability to interact with a variety of biological molecules, including proteins and nucleic acids.
Aplicaciones Científicas De Investigación
Antituberculosis Activity
Research has demonstrated the synthesis and evaluation of compounds related to imidazo[1,2-a]pyrimidine for their potent activity against tuberculosis, including multi-drug and extensive drug-resistant strains. For example, compounds synthesized from imidazo[1,2-a]pyridine-3-carboxamides, closely related to the chemical structure , showed remarkable selectivity and potency against various tuberculosis strains, indicating their potential as drug candidates for tuberculosis treatment (Moraski et al., 2011).
Antioxidant Activities
Another study explored the synthesis paths leading to novel indane-amide containing pyrazole, pyrimidine, and other derivatives by reacting with various reagents. Some of these synthesized compounds exhibited promising antioxidant activities, highlighting the potential of structurally similar compounds in developing antioxidant agents (Mohamed & El-Sayed, 2019).
Metabolism Modulation
A detailed study on the structure modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase provided insights into medicinal chemistry strategies. This research is crucial for developing drug candidates with improved pharmacokinetic profiles, indicating the compound's utility in enhancing drug design and development processes (Linton et al., 2011).
Antimicrobial Activity
Compounds incorporating the imidazo[1,2-a]pyrimidine moiety have also been investigated for their antimicrobial properties. For instance, new heterocycles incorporating antipyrine moiety were synthesized, some of which demonstrated antimicrobial activities, suggesting the chemical structure's relevance in creating new antimicrobial agents (Bondock et al., 2008).
DNA Interaction
Furthermore, studies on the interaction of pyrrole−imidazole polyamides with DNA sequences have shed light on the potential of such compounds to target specific DNA sequences, offering avenues for gene regulation and therapeutic interventions. This underscores the broader applicability of the compound in the field of molecular biology and genetics (Swalley et al., 1996).
Propiedades
IUPAC Name |
3-cyano-5,7-dimethylimidazo[1,2-a]pyrimidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5O/c1-5-3-6(2)15-7(4-11)8(9(12)16)14-10(15)13-5/h3H,1-2H3,(H2,12,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVZBLHOGZKLIIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=C(N12)C#N)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

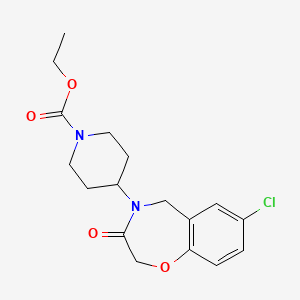


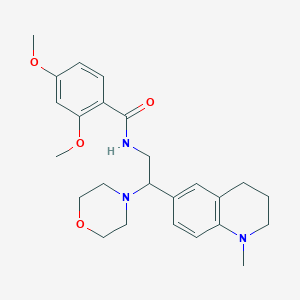
![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2917181.png)

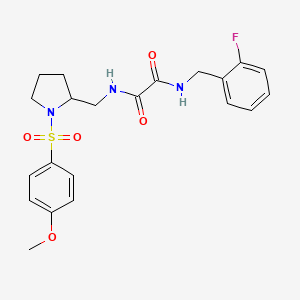

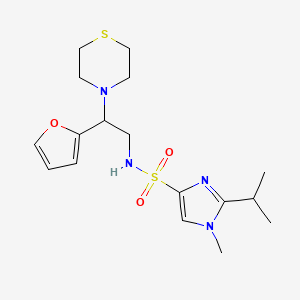
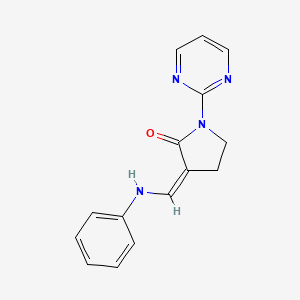
![N-(5-chloro-2-methoxyphenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2917190.png)
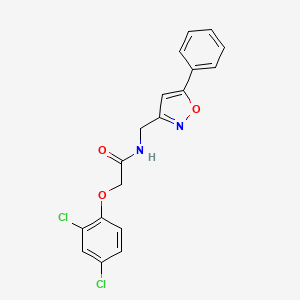
![N-(benzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2917192.png)
![5-Benzyl-8-(5-bromo-2-methoxyphenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2917193.png)